REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][CH:7]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]1.[H-].[Na+].I[CH3:22].[NH4+].[OH-]>CC#N.C(Cl)(Cl)Cl.CC(=O)OCC>[CH3:22][N:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)[CH:7]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]1 |f:1.2,4.5,7.8|
|
Name
|
chloroform EA
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CC(OCC)=O
|
Name
|
|
Quantity
|
8.73 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)NC1CN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.04 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 3 h at RT
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
(30 ml), the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under a vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CN(CC1)C(=O)OC(C)(C)C)C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.2 mmol | |
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |